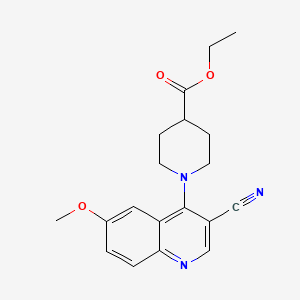

Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-3-25-19(23)13-6-8-22(9-7-13)18-14(11-20)12-21-17-5-4-15(24-2)10-16(17)18/h4-5,10,12-13H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQYGOJVFPFUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of corresponding amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate has shown potential in several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinoline-Based Analogues

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Structural Differences: The 3-cyano and 6-methoxy groups in the target compound are replaced with a tosyl (p-toluenesulfonyl) group at the 3-position.

- Synthesis: Prepared via nucleophilic substitution of 6-chloroquinoline derivatives, followed by purification via column chromatography .

- Biological Activity : Exhibits predicted antibacterial properties via molecular docking studies, likely due to interactions with bacterial enzymes .

- Physicochemical Properties : The tosyl group increases molecular weight (MW: ~455.5 g/mol) and may reduce solubility compared to the methoxy-substituted analogue.

Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate

- Structural Differences : The 6-methoxy group is replaced with a methyl group.

Pyrimidine and Pyridazine Derivatives

Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate

- Structural Differences: The quinoline core is replaced with a pyrimidine ring substituted with a morpholine group.

- Synthesis : Prepared via nucleophilic aromatic substitution of 6-chloropyrimidine with morpholine in DMF .

- Applications : Intermediate in the synthesis of DprE1 inhibitors for tuberculosis treatment. Hydrolysis of the ester yields carboxylic acid derivatives for further functionalization .

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Piperidine-4-carboxylate Derivatives with Aromatic Substituents

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate

- Structural Differences: A sulfonyl-linked chloronitrophenyl group replaces the quinoline moiety.

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

- Structural Differences: Quinoxaline core with diethyl substituents.

- Applications: Likely explored for kinase inhibition given quinoxaline’s role in medicinal chemistry .

Carboxamide and Heterocyclic Hybrids

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide

Comparative Data Table

Key Findings

- Quinoline vs. Pyrimidine/pyridazine analogues offer synthetic versatility but may lack target specificity .

- Substituent Effects : Electron-withdrawing groups (e.g., CN, SO₂) enhance stability and binding affinity, while electron-donating groups (e.g., OCH₃) improve solubility .

- Ester vs. Carboxamide : Carboxamide derivatives (e.g., ) often show improved pharmacokinetic profiles compared to ester-based compounds.

Biological Activity

Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C19H21N3O3

- Molecular Weight : 339.4 g/mol

- CAS Number : 1040653-20-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including those similar to this compound. These compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

The compound exhibited promising activity against Staphylococcus aureus, with an MIC comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown significant anticancer activity in various studies. It has been tested against several cancer cell lines, demonstrating selective cytotoxicity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 10 µM |

| HeLa (cervical cancer) | 12 µM |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Study on Antimicrobial Efficacy

A recent study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Study on Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of this compound and observed a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a potential therapeutic agent for treating specific cancers, especially those resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution or coupling reactions between ethyl piperidine-4-carboxylate derivatives and functionalized quinoline precursors. For example, activate the quinoline at the 4-position with a leaving group (e.g., bromine) to facilitate coupling with the piperidine nitrogen. Optimize reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DCM, THF), and catalysts (e.g., DIEA for deprotonation) to improve yield . Monitor progress via TLC or HPLC.

Q. How can the purity and structural identity of the compound be validated after synthesis?

- Methodology : Combine 1H NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and HRMS (exact mass matching m/z ± 0.001 Da) for initial characterization. Use X-ray crystallography (SHELX programs ) for absolute configuration determination. Cross-validate with HPLC purity analysis (>95% by UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Methodology : Employ 2D NMR (COSY, HSQC, HMBC) to confirm connectivity between the quinoline, cyano, and piperidine moieties. For example, HMBC correlations between the piperidine nitrogen and the quinoline C-4 position can confirm bonding . Use FT-IR to detect functional groups (e.g., ν~2210 cm⁻¹ for cyano) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

- Methodology : Synthesize analogs with variations in the quinoline (e.g., substituents at the 6-methoxy or 3-cyano positions) and piperidine (e.g., ester hydrolysis to carboxylic acid). Test analogs in biological assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with molecular docking or QSAR models . Use statistical tools (e.g., ANOVA) to identify significant SAR trends .

Q. What strategies mitigate crystallization challenges during X-ray structure determination?

- Methodology : Screen solvents (e.g., ethyl acetate/hexane mixtures) and temperatures for slow evaporation. Additives like seed crystals or ionic liquids can promote nucleation. For twinned crystals, refine data using SHELXL with TWIN/BASF commands . Validate final structures with R-factor (<5%) and CCDC deposition .

Q. How should contradictory bioassay data between in vitro and cellular models be addressed?

- Methodology : Verify compound stability in assay media via LC-MS to rule out degradation. Perform plasma protein binding assays to assess bioavailability differences. Use confocal microscopy (e.g., fluorescent analogs) to confirm cellular uptake . Replicate experiments with orthogonal assays (e.g., SPR vs. enzymatic activity) to validate target engagement.

Methodological Considerations

Q. What analytical workflows are recommended for identifying and quantifying synthetic byproducts?

- Methodology : Use LC-HRMS/MS with C18 columns (e.g., 2.1 × 50 mm, 1.7 µm) in gradient elution mode (5–95% acetonitrile/water). Compare fragmentation patterns (e.g., m/z 410.1931 → 272.1593 for spirolactam byproducts ) with synthetic intermediates. Quantify impurities via calibration curves (1–100 ppm) .

Q. How can reaction kinetics for piperidine-quinoline coupling be mechanistically studied?

- Methodology : Conduct in situ NMR or Raman spectroscopy to monitor intermediate formation (e.g., SN2 transition states). Use DFT calculations (Gaussian 16) to model activation energies. Compare experimental rate constants (from pseudo-first-order kinetics) with theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.